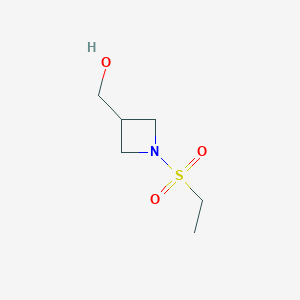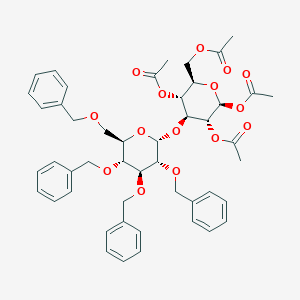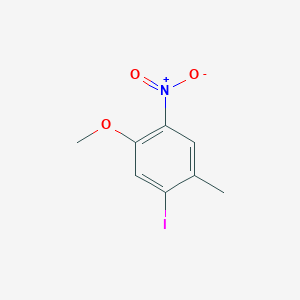
(1-Ethylsulfonylazetidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethylsulfonylazetidin-3-yl)methanol is an organic compound with the molecular formula C6H13NO3S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features an ethylsulfonyl group attached to the nitrogen atom and a hydroxymethyl group at the 3-position of the azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylsulfonylazetidin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with azetidine-3-ol hydrochloride.
Sulfonylation: Azetidine-3-ol hydrochloride is reacted with ethanesulfonyl chloride to yield 1-ethylsulfonylazetidin-3-ol.
Oxidation: The 1-ethylsulfonylazetidin-3-ol is then oxidized to 1-ethylsulfonylazetidin-3-one using an oxidizing agent such as TCCA (trichloroisocyanuric acid) in the presence of a catalytic oxammonium reagent.
Reduction: Finally, the 1-ethylsulfonylazetidin-3-one is reduced to this compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Ethylsulfonylazetidin-3-yl)methanol undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form 1-ethylsulfonylazetidin-3-one.
Reduction: The compound can be reduced back to its alcohol form from the ketone.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidizing Agents: TCCA, oxammonium reagents.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Various halides and nucleophiles under basic or acidic conditions
Major Products
Oxidation: 1-Ethylsulfonylazetidin-3-one.
Reduction: this compound.
Substitution: Various substituted azetidines depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(1-Ethylsulfonylazetidin-3-yl)methanol has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including inhibitors of enzymes like Janus kinase (JAK) which are used in the treatment of inflammatory diseases
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies to understand the biological activity of azetidine derivatives and their potential therapeutic effects.
Wirkmechanismus
The mechanism of action of (1-Ethylsulfonylazetidin-3-yl)methanol involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile: Another azetidine derivative used as an intermediate in pharmaceutical synthesis.
Baricitinib: A JAK inhibitor with a similar azetidine structure used in the treatment of rheumatoid arthritis.
Uniqueness
(1-Ethylsulfonylazetidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the 3-position allows for further functionalization, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C6H13NO3S |
|---|---|
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
(1-ethylsulfonylazetidin-3-yl)methanol |
InChI |
InChI=1S/C6H13NO3S/c1-2-11(9,10)7-3-6(4-7)5-8/h6,8H,2-5H2,1H3 |
InChI-Schlüssel |
HLSTZVKEIZNXGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)N1CC(C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)

![Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone](/img/structure/B12845069.png)

![Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12845077.png)



